molecular formula C8H11NO2 B3056050 (S)-1-(4-Pyridyl)-1,3-propanediol CAS No. 685111-87-9

(S)-1-(4-Pyridyl)-1,3-propanediol

Cat. No.: B3056050
CAS No.: 685111-87-9
M. Wt: 153.18 g/mol
InChI Key: QDPWSASGSYTONB-QMMMGPOBSA-N
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Description

“1,3-Propanediol, 1-(4-pyridinyl)-, (1S)-” is a chemical compound with the CAS Number: 685111-87-9 . It has a molecular weight of 153.18 . The IUPAC name for this compound is (1S)-1-(4-pyridinyl)-1,3-propanediol . It is commonly known as PHB or polyhydroxybutyrate, which is a polyester polymer that is biodegradable and produced by microorganisms.


Molecular Structure Analysis

The InChI code for “1,3-Propanediol, 1-(4-pyridinyl)-, (1S)-” is 1S/C8H11NO2/c10-6-3-8(11)7-1-4-9-5-2-7/h1-2,4-5,8,10-11H,3,6H2/t8-/m0/s1 . This code provides a specific representation of the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Scientific Research Applications of “1,3-Propanediol, 1-(4-pyridinyl)-, (1S)-”

Genetically Engineered Microorganisms for Biosynthesis Recent advances in genetic engineering have led to the development of microorganisms capable of efficiently producing 1,3-Propanediol (1,3-PD) from glycerol, a process that is economically viable and environmentally friendly. Genetically modified strains such as Clostridium butyricum and Klebsiella pneumoniae have been created to overcome the limitations of natural microorganisms, such as low productivity and metabolite inhibition, significantly improving yield and efficiency in the biosynthesis of 1,3-PD (Yang et al., 2018).

Microbial Purification Techniques Microbial purification techniques have been developed to utilize byproducts generated during the fermentation process of 1,3-PD production. For example, strains of Alcaligenes faecalis and Bacillus licheniformis have been identified for their ability to consume organic acids generated as byproducts, thereby improving the efficiency of 1,3-PD production and reducing waste (Szymanowska-Powałowska et al., 2013).

Biotechnological Production Techniques The biotechnological production of 1,3-PD has seen significant advancements, including the development of various bioprocess cultivation techniques and the use of natural and/or genetically engineered microbes. This includes direct production from sugars like glucose by recombinant strains, showcasing the potential for a sustainable alternative to chemical synthesis (Kaur et al., 2012).

Downstream Processing and Recovery The downstream processing and recovery of 1,3-PD from fermentation broths have been studied extensively, aiming to improve yield, purity, and reduce energy consumption. Techniques such as evaporation, distillation, and membrane filtration have been explored to effectively separate and purify 1,3-PD from fermentation broths (Xiu & Zeng, 2008).

Engineering Microbial Strains for Enhanced Production Microbial strains have been engineered to increase tolerance and productivity of 1,3-PD, utilizing various substrates including glucose and glycerol. This includes the creation of strains with the ability to convert 3-hydroxypropionic acid to 1,3-PD efficiently, offering a promising avenue for industrial-scale production from diverse carbohydrate sources (Li et al., 2021).

Safety and Hazards

The compound has been classified under the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . These codes represent specific safety and hazard precautions that need to be taken while handling this compound.

Properties

IUPAC Name

(1S)-1-pyridin-4-ylpropane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c10-6-3-8(11)7-1-4-9-5-2-7/h1-2,4-5,8,10-11H,3,6H2/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPWSASGSYTONB-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1[C@H](CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40582658
Record name (1S)-1-(Pyridin-4-yl)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40582658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685111-87-9
Record name (1S)-1-(Pyridin-4-yl)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40582658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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